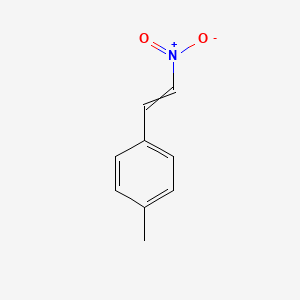

1-Methyl-4-(2-nitro-vinyl)-benzene

Descripción

1-Methyl-4-(2-nitrovinyl)-benzene (CAS: CID 286735) is a nitro-substituted aromatic compound with the molecular formula C₉H₉NO₂ and a molecular weight of 179.18 g/mol. Its structure features a methyl group at the para position of a benzene ring and a nitrovinyl (-CH=CH-NO₂) substituent . The SMILES notation is CC1=CC=C(C=C1)C=CN+[O-], and its IUPAC name is 1-methyl-4-(2-nitroethenyl)benzene. This compound is synthesized via the Claisen-Schmidt condensation, a common method for β-nitrostyrene derivatives .

The nitrovinyl group imparts electron-withdrawing properties, influencing reactivity in cycloaddition and substitution reactions. For example, it reacts with naphthalen-2-ol to yield products in 49% efficiency under specific conditions .

Propiedades

Fórmula molecular |

C9H9NO2 |

|---|---|

Peso molecular |

163.17 g/mol |

Nombre IUPAC |

1-methyl-4-(2-nitroethenyl)benzene |

InChI |

InChI=1S/C9H9NO2/c1-8-2-4-9(5-3-8)6-7-10(11)12/h2-7H,1H3 |

Clave InChI |

JSPNBERPFLONRX-UHFFFAOYSA-N |

SMILES canónico |

CC1=CC=C(C=C1)C=C[N+](=O)[O-] |

Origen del producto |

United States |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

1-Methyl-4-(2-nitro-vinyl)-benzene is characterized by a benzene ring substituted with a methyl group and a nitrovinyl group. Its molecular formula is and it has a CAS number of 7559-36-6. The nitrovinyl group imparts unique electrophilic characteristics to the compound, making it suitable for various reactions, particularly electrophilic aromatic substitution.

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various organic compounds. Its reactivity allows it to participate in several chemical transformations:

- Synthesis of Pharmaceuticals : It is used in the development of drug compounds due to its ability to form complex structures through electrophilic reactions.

- Agrochemicals : The compound is involved in creating herbicides and pesticides that leverage its reactive properties for effective agricultural applications.

Material Science

In material science, this compound is utilized for developing new materials with specific properties:

- Polymers and Resins : The compound can be polymerized to create materials with enhanced thermal and mechanical properties.

- Coatings : It is also explored for use in coatings that require specific chemical resistance or durability.

Biological Studies

Recent studies have investigated the potential biological activities of this compound:

- Antimicrobial Properties : Research indicates that this compound exhibits antimicrobial activity, making it a candidate for developing new antibacterial agents.

- Anticancer Activity : Preliminary studies suggest that it may affect cell signaling pathways involved in cancer progression, providing insights into its potential as an anticancer agent.

Chemical Research

The compound is valuable in fundamental chemical research:

- Reaction Mechanisms : It serves as a model compound for studying electrophilic aromatic substitution mechanisms, contributing to the understanding of reaction dynamics in organic chemistry.

- Synthetic Methodologies : Researchers utilize it to develop new synthetic methodologies that improve efficiency or selectivity in chemical reactions.

Case Studies and Research Findings

Several case studies have highlighted the applications of this compound:

- Pharmaceutical Development : A study demonstrated its effectiveness as an intermediate for synthesizing novel anti-inflammatory drugs, showcasing its potential in medicinal chemistry.

- Material Innovations : Research into polymerization processes involving this compound has led to the development of high-performance coatings that are resistant to environmental degradation.

- Biological Activity Assessment : Investigations into its antimicrobial properties revealed significant efficacy against various bacterial strains, suggesting potential applications in healthcare products.

Comparación Con Compuestos Similares

Substituent Effects on Reactivity and Yield

The reactivity of nitrovinylbenzene derivatives varies significantly with substituents. The table below compares key compounds:

Key Observations :

- Methyl vs. Bromo : The methyl group (electron-donating) enhances reactivity compared to bromo (electron-withdrawing), yielding 49% vs. 31% in reactions with naphthalen-2-ol .

- Methoxy Substitution : T4MN, a methoxy derivative of β-nitrostyrene, exhibits cardiovascular activity in spontaneously hypertensive rats, reducing blood pressure more effectively than its parent compound .

Structural and Electronic Comparisons

- β-Nitrostyrene (C₈H₇NO₂): The parent compound lacks substituents on the benzene ring, making it less sterically hindered but more reactive in some contexts. T4MN’s methoxy group improves pharmacological specificity .

Métodos De Preparación

Reagents and Stoichiometry

-

4-Methylbenzaldehyde : 0.1 moles

-

Nitromethane : 0.1 moles (1:1 molar ratio with aldehyde)

-

Sodium hydroxide (NaOH) : 0.2 M solution in methanol

-

Hydrochloric acid (HCl) : Concentrated, diluted to 20% (v/v)

Stepwise Synthesis

-

Base-Catalyzed Condensation :

-

4-Methylbenzaldehyde and nitromethane are dissolved in methanol and cooled to ≤15°C using an ice-salt bath.

-

A cold NaOH solution is added dropwise to maintain temperature control, forming a β-nitro alcohol intermediate.

-

The mixture is stirred for 15 minutes, after which ice-cold water (60 mL) is added to quench unreacted reagents.

-

-

Acid-Mediated Dehydration :

Optimization Parameters

-

Temperature : Maintaining temperatures below 15°C during base addition prevents side reactions such as polymerization.

-

Solvent : Methanol is preferred due to its polarity, which stabilizes the nitronate intermediate.

-

Base Strength : NaOH provides sufficient alkalinity for nitronate formation without causing over-dehydration.

Alternative Synthetic Routes

While the Henry reaction is predominant, alternative methods have been explored for specialized applications:

Nitroallylbenzene Derivative Synthesis

A patent-described method involves refluxing (2-nitroethyl)benzene with 4-methylbenzaldehyde in toluene using dimethylamine hydrochloride and potassium fluoride. This approach forms a nitroallyl intermediate, which is subsequently hydrolyzed. However, this route is less efficient for producing 1-Methyl-4-(2-nitrovinyl)benzene due to competing side reactions and lower yields.

Continuous Flow Reactor Systems

Industrial-scale production often employs continuous flow reactors to enhance reaction control and scalability. Key advantages include:

-

Improved Heat Dissipation : Mitigates exothermicity during nitroaldol condensation.

-

Higher Throughput : Enables large-scale synthesis with consistent purity.

Critical Analysis of Reaction Parameters

The synthesis of 1-Methyl-4-(2-nitrovinyl)benzene is highly sensitive to reaction conditions. The following table summarizes optimal parameters derived from experimental data:

Purification and Characterization

Recrystallization

Chromatographic Methods

Spectroscopic Characterization

-

IR Spectroscopy : Strong absorptions at 1520 cm⁻¹ (C=C) and 1350 cm⁻¹ (NO₂).

-

¹H NMR : Distinct vinyl proton signals at δ 7.3–7.5 ppm and methyl group at δ 2.4 ppm.

Challenges and Mitigation Strategies

Side Reactions

Scale-Up Limitations

-

Exothermicity : Continuous flow reactors or staged NaOH addition mitigate heat buildup in industrial settings.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methyl-4-(2-nitro-vinyl)-benzene, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cross-coupling reactions. For example, a palladium- or copper-catalyzed coupling between 1-methyl-4-vinylbenzene and a nitroalkene precursor may be employed. Key parameters include:

- Catalyst system: Copper iodide with hydrazonic ligands (e.g., as in for analogous vinyl-substituted benzene derivatives) .

- Solvent: Ethanol or DMF under inert atmosphere (argon/nitrogen).

- Temperature: 60–80°C for 12–24 hours.

- Purification: Column chromatography (hexane/ethyl acetate) and NMR validation of the nitro-vinyl moiety .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer :

- 1H/13C NMR : Identify vinyl proton signals (δ 6.5–7.5 ppm for nitro-vinyl protons) and methyl group resonance (δ 2.3–2.5 ppm) .

- IR Spectroscopy : Confirm nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and C=C stretching (~1600 cm⁻¹).

- Mass Spectrometry (MS) : Use high-resolution MS to validate molecular weight (e.g., [M+H]+ peak at m/z 191.1) and fragmentation patterns .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation (potential respiratory irritant, as inferred from structurally similar sulfinyl compounds in ) .

- Waste Disposal : Segregate nitro-containing waste and consult certified hazardous waste handlers (per protocols in ) .

Advanced Research Questions

Q. How can computational chemistry predict the reactivity of this compound in cycloaddition reactions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to model frontier molecular orbitals (FMOs). The electron-deficient nitro-vinyl group likely acts as a dienophile in Diels-Alder reactions.

- Transition State Analysis : Calculate activation energies for competing pathways (e.g., [4+2] vs. [2+2] cycloadditions) to prioritize experimental conditions .

Q. What strategies resolve contradictions in reported NMR data for nitro-vinyl aromatic compounds?

- Methodological Answer :

- Solvent Calibration : Use deuterated solvents consistently (e.g., CDCl3 vs. DMSO-d6) to minimize shifts.

- Dynamic Effects : Analyze temperature-dependent NMR to detect conformational changes (e.g., hindered rotation of the nitro-vinyl group).

- Cross-Validation : Compare with X-ray crystallography data (if available) to confirm structural assignments .

Q. How can competing side reactions during synthesis be minimized?

- Methodological Answer :

- Byproduct Analysis : Use LC-MS to detect intermediates (e.g., over-nitration products).

- Protecting Groups : Temporarily protect the methyl group with tert-butyldimethylsilyl (TBDMS) to direct nitro-vinyl addition .

- Catalyst Screening : Test palladium/copper dual catalysts to enhance regioselectivity (as in for sulfonyl derivatives) .

Q. What are the challenges in scaling up the synthesis of this compound for batch reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.